N-Nitroso-1,2,3,6-tetrahydropyridine
Description
Overview of N-Nitrosamine Chemical Class in Research
N-nitrosamines, or N-nitroso compounds, are characterized by a nitroso group (-N=O) bonded to an amine nitrogen. mdpi.com This class of chemicals has been a significant focus of toxicological and cancer research since the mid-20th century. lgcstandards.com The initial link between an N-nitrosamine, specifically N-nitrosodimethylamine (NDMA), and the induction of malignant tumors in rats was established in the 1950s. lgcstandards.com
N-nitrosamines are of considerable research interest due to their prevalence in the environment, including in some preserved foods, tobacco products, and certain industrial settings. lgcstandards.com They can also be formed endogenously in the human body from precursors such as nitrates and secondary amines. mdpi.com The primary mechanism of their carcinogenicity involves metabolic activation, a process where enzymes, such as cytochrome P450, convert the relatively inert nitrosamine (B1359907) into a highly reactive electrophilic species. mdpi.com This reactive intermediate can then form covalent bonds with cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. mdpi.com These adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, initiating the process of carcinogenesis. mdpi.com The study of various N-nitrosamines helps researchers understand the structure-activity relationships that determine their carcinogenic potency and organ specificity. oup.com
Historical Context of N-Nitroso-1,2,3,6-tetrahydropyridine in Mechanistic Studies
The investigation of cyclic nitrosamines, such as NTHP, has been instrumental in understanding the carcinogenic mechanisms of this chemical class. Early research in the 1970s focused on comparing the mutagenic and carcinogenic activities of various cyclic nitrosamines. aacrjournals.org Dose-response studies using animal models, such as the F344 rat, were conducted to establish the carcinogenic potential of NTHP. nih.gov These studies demonstrated that NTHP, when administered in drinking water, induced tumors in the upper gastrointestinal tract and, at higher doses, in the liver. nih.gov The differing dose-response slopes between NTHP and other cyclic nitrosamines like dinitrosohomopiperazine (B1216953) suggested that their mechanisms of carcinogenesis were not identical, highlighting the importance of studying individual compounds. nih.gov
Structural Classification and Nomenclature in Academic Literature
This compound is classified as a cyclic N-nitrosamine. Its chemical structure consists of a tetrahydropyridine (B1245486) ring, which is a six-membered heterocyclic ring containing one nitrogen atom and a double bond, with a nitroso group attached to the nitrogen atom. The systematic IUPAC name for this compound is 1-nitroso-1,2,3,6-tetrahydropyridine.
In academic and chemical literature, it is commonly referred to by its acronym, NTHP. A variety of synonyms are also used, which are important to recognize when reviewing scientific data.
| Property | Value |
| IUPAC Name | 1-nitroso-3,6-dihydro-2H-pyridine |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 55556-92-8 |
Rationale for Continued Academic Investigation of this compound
The continued academic investigation of NTHP is driven by its utility as a model compound for studying the mechanisms of N-nitrosamine-induced carcinogenesis. Its relatively simple cyclic structure allows for the systematic study of metabolic activation pathways and the identification of resulting DNA adducts. Understanding how the structure of NTHP influences its metabolism and the types of DNA damage it causes provides a basis for understanding more complex nitrosamines.
Structure
3D Structure
Properties
IUPAC Name |
1-nitroso-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-6-7-4-2-1-3-5-7/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUHZRUPPGAVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021010 | |
| Record name | Nitroso-1,2,3,6-tetrahydropyridine | |
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Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | N-Nitroso-1,2,3,6-tetrahydropyridine | |
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CAS No. |
55556-92-8 | |
| Record name | 1,2,3,6-Tetrahydro-1-nitrosopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitroso-1,2,3,6-tetrahydropyridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556928 | |
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| Record name | Nitroso-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-1-nitrosopyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54LZE776H8 | |
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Chemical Synthesis and Derivatization for Research Applications
Synthetic Routes to N-Nitroso-1,2,3,6-tetrahydropyridine
The creation of NTHP primarily involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the 1,2,3,6-tetrahydropyridine (B147620) ring.
The most conventional method for synthesizing NTHP is the direct nitrosation of its secondary amine precursor, 1,2,3,6-tetrahydropyridine. This reaction is typically achieved by treating the precursor with a nitrosating agent under acidic conditions. A common procedure involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic solution, such as hydrochloric acid (HCl). sci-hub.seresearchgate.net The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. sci-hub.se The reaction generally proceeds at room temperature in an aqueous medium at a pH between 2 and 5. sci-hub.se This classic N-nitrosation process represents a straightforward and widely used approach for the formation of N-nitroso compounds from their corresponding secondary amine precursors. sci-hub.se
Several alternative methods have been developed to overcome the limitations of traditional nitrosation, such as the use of harsh acidic conditions.
Tert-Butyl Nitrite (TBN): An efficient and mild alternative involves using tert-butyl nitrite (TBN) as the nitrosating agent. This method can be performed under solvent-free, metal-free, and acid-free conditions, offering excellent yields and a broad substrate scope. rsc.orgresearchgate.net It is compatible with sensitive functional groups and acid-labile protecting groups that might not withstand traditional methods. rsc.org
Electrochemical Synthesis: Electrochemical methods provide another non-conventional route. These procedures can synthesize N-nitrosamines from secondary amines using sodium nitrite as the nitroso source, often with high efficiency. cardiff.ac.uk
Nitrosyl Halides and Nitrosonium Salts: More electrophilic nitrosating agents can be employed, particularly for less reactive precursors. sci-hub.se Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are effective alternatives for introducing the nitroso group. cardiff.ac.uk
Table 1: Comparison of Synthetic Routes to this compound
| Method | Reagents | Conditions | Key Advantages |
|---|---|---|---|
| Classical Nitrosation | 1,2,3,6-tetrahydropyridine, Sodium Nitrite, Acid (e.g., HCl) | Aqueous, pH 2-5, Room Temperature | Well-established, readily available reagents. sci-hub.se |
| Tert-Butyl Nitrite (TBN) | 1,2,3,6-tetrahydropyridine, TBN | Solvent-free, Metal-free, Acid-free | High yield, mild conditions, broad compatibility. rsc.orgresearchgate.net |
| Electrochemical Synthesis | 1,2,3,6-tetrahydropyridine, Sodium Nitrite | Dichloromethane (B109758), Electrochemical cell | Acid-free, late-stage functionalization possible. cardiff.ac.uk |
| Nitrosonium Salts | 1,2,3,6-tetrahydropyridine, NOBF₄ | Dichloromethane, 0°C | Utilizes a highly electrophilic nitrosating agent. cardiff.ac.uk |
Synthesis of this compound Analogues and Isomers for Mechanistic Studies
To investigate reaction mechanisms, metabolic pathways, and structure-activity relationships, researchers synthesize various analogues and isomers of NTHP. This is often achieved by modifying the 1,2,3,6-tetrahydropyridine ring before the nitrosation step or by chemical transformation of NTHP itself.
One documented example is the synthesis of N-nitroso-4-hydroxy-1,2,3,4-tetrahydropyridine. This analogue is prepared through the oxidation of NTHP with reagents like m-chloroperbenzoic acid, which proceeds via an epoxide intermediate that is subsequently opened to form the hydroxylated product. acs.org
Furthermore, synthetic methodologies for creating substituted 1,2,3,6-tetrahydropyridine precursors are well-developed. For instance, palladium-catalyzed reactions can produce derivatives such as 5-phenyl-1,2,3,6-tetrahydropyridine. organic-chemistry.org Subsequent nitrosation of these substituted precursors would yield the corresponding NTHP analogues, allowing for systematic studies on the effects of substituents on the molecule's properties.
Table 2: Examples of NTHP Analogues and Synthetic Approaches
| Analogue | Precursor/Starting Material | Synthetic Method | Purpose |
|---|---|---|---|
| N-nitroso-4-hydroxy-1,2,3,4-tetrahydropyridine | This compound | Oxidation via an epoxide acs.org | Mechanistic and metabolic studies. |
Preparation of Labeled this compound for Metabolic Tracking
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and quantifying metabolite flow. nih.gov The preparation of labeled NTHP can be achieved by incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹³N).
A general strategy for synthesizing ¹³N-labeled N-nitrosamines has been established. It involves the production of ¹³N-ammonia, which is then oxidized to ¹³N-labeled nitrous acid. nih.gov This labeled nitrous acid can then be reacted with the 1,2,3,6-tetrahydropyridine precursor to yield ¹³N-NTHP. nih.gov
For stable isotope labeling, which is frequently analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the synthesis would typically start with an isotopically labeled precursor. doi.orgnih.gov For example, a ¹³C- or ¹⁵N-labeled 1,2,3,6-tetrahydropyridine could be synthesized and then subjected to nitrosation. This approach allows researchers to track the fate of the labeled NTHP molecule and its metabolites within a biological system, providing detailed insights into its metabolic transformations. nih.govnih.gov
Stability and Degradation Pathways in Research Media
The stability of NTHP in various media is a critical factor for interpreting experimental results. Like other N-nitrosamines, its degradation is influenced by factors such as pH and exposure to light or oxidizing agents.
Studies on structurally related N-nitrosamines provide insight into the potential degradation pathways of NTHP. The degradation of N-nitrosamines is highly pH-dependent. For instance, the degradation of N-nitroso-hydrochlorothiazide is rapid at pH values from 6 to 8, while it is significantly slower at a pH between 1 and 5. researchgate.net This suggests that NTHP stability in research media will be highly sensitive to buffer conditions.
Key degradation pathways for nitrosamines include:
Hydrolysis: Under certain pH conditions, N-nitrosamines can undergo hydrolysis. For some related compounds, this can lead to the cleavage of the N-N bond, regenerating the parent amine and releasing nitrous acid. researchgate.net
Photolysis: Exposure to UV light can induce degradation. For N-nitrosodimethylamine (NDMA), UV photolysis leads to the homolytic or heterolytic cleavage of the N-N bond, forming radical species or dimethylamine (B145610) and nitrous acid. nih.gov
Oxidation: NTHP may undergo oxidative aromatization to form the corresponding N-nitrosopyridinium species, a pathway noted for dihydropyridine (B1217469) compounds. efpia.eu Additionally, reaction with hydroxyl radicals can initiate degradation through hydrogen abstraction or radical addition. nih.gov
Table 3: Potential Degradation Products of NTHP Under Various Conditions
| Condition | Degradation Pathway | Potential Products | Reference Model |
|---|---|---|---|
| Acidic pH (e.g., 1-5) | Slower degradation, possible denitrosation | 1,2,3,6-tetrahydropyridine, Nitrous Acid | N-nitroso-hydrochlorothiazide researchgate.net |
| Neutral/Alkaline pH (e.g., 6-8) | Faster degradation | Cleavage products | N-nitroso-hydrochlorothiazide researchgate.net |
| UV Light Exposure | Photolytic N-N bond cleavage | Tetrahydropyridinyl radical, Nitric oxide radical | N-nitrosodimethylamine nih.gov |
| Oxidative Stress | Oxidation/Aromatization | N-nitrosopyridinium ion | Dihydropyridines efpia.eu |
Metabolism and Biotransformation Pathways
Enzymatic Activation of N-Nitroso-1,2,3,6-tetrahydropyridine
Enzymatic activation is a critical first step in the biotransformation of many nitrosamines, including NTHP. This process typically involves oxidative enzymes that convert the relatively stable parent compound into highly reactive intermediates.
The primary pathway for the metabolic activation of most N-nitrosamines is α-hydroxylation, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net This process involves the oxidation of a carbon atom adjacent (in the α-position) to the nitroso group. For cyclic nitrosamines like NTHP, this would occur at either the C2 or C6 position of the tetrahydropyridine (B1245486) ring.
This enzymatic hydroxylation results in the formation of a highly unstable α-hydroxynitrosamine intermediate. rsc.org This intermediate can spontaneously decompose, yielding a reactive electrophilic diazonium ion and an aldehyde. researchgate.netrsc.org This bioactivation is not uniform across all CYP enzymes; specific isoforms show preferential activity. For instance, studies on other nitrosamines have implicated enzymes such as CYP2E1, CYP2A6, CYP2A13, and CYP2C19 in their metabolic activation. rsc.orgnih.govnih.gov The rate and site of hydroxylation can be influenced by the length of the alkyl chain in acyclic nitrosamines and the specific CYP isoform involved. nih.gov
While direct metabolism of NTHP by Monoamine Oxidase B (MAO-B) is not extensively documented, the role of this enzyme in the metabolism of the structurally related neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is well-established and provides a critical model. MPTP, which shares the same tetrahydropyridine core structure as NTHP, is oxidized by MAO-B to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.govrsc.org
This bioactivation occurs in the brain, where MAO-B is predominantly localized in glial cells. nih.govrsc.org The oxidation of MPTP by MAO-B is a key step in its neurotoxic mechanism, and inhibitors of MAO-B can prevent this conversion and protect against MPTP-induced toxicity. nih.gov This metabolic pathway highlights the potential for enzymes other than CYPs to interact with the tetrahydropyridine ring structure, leading to bioactivation.
Beyond CYP-mediated α-hydroxylation, NTHP may undergo other biotransformation reactions. Studies on analogous N-nitroso compounds have identified several alternative metabolic pathways. These include:
Enzymatic Denitrosation: A detoxification pathway where the nitroso group is removed, yielding the parent amine (1,2,3,6-tetrahydropyridine) and nitric oxide or nitrite (B80452). This process has been observed in the metabolism of other N-nitrosamines. oak.go.kr
N-Oxide Formation: The formation of N-oxides has been noted as a significant metabolic route for certain non-carcinogenic N-nitroso-N-methylaminopyridines. oak.go.kr
Oxidation to Nitrosamides: Research suggests that the unstable α-hydroxynitrosamine intermediate can be further oxidized by P450 enzymes to form more stable nitrosamides. rsc.org
Reductive Metabolism: Some N-nitrosamines can be reduced back to their corresponding hydrazines, although this is generally a less common pathway.
Involvement of Other Oxidative Enzymes: In the context of MPTP toxicity, enzymes such as NADPH oxidase are activated and contribute to oxidative stress through the production of reactive oxygen species (ROS). acs.org Such enzymes could play a role in the broader oxidative environment in which NTHP is metabolized.
Identification and Characterization of this compound Metabolites
Direct studies identifying the full range of NTHP metabolites are limited. However, based on the established metabolic pathways for structurally similar compounds, particularly N-nitrosopyrrolidine, a number of potential metabolites can be predicted. researchgate.net
The primary metabolites are expected to arise from hydroxylation at various positions on the tetrahydropyridine ring. α-hydroxylation (at C2 or C6) leads to unstable intermediates that decompose to form electrophilic species capable of reacting with cellular macromolecules. Hydroxylation at other positions (β or γ) would produce more stable, potentially excretable, hydroxylated metabolites. For example, 3-hydroxy-1-nitrosopyrrolidine has been identified as a urinary metabolite of N-nitrosopyrrolidine in rats. researchgate.net
Table 1: Potential Metabolites of this compound Based on Analogous Compounds
| Proposed Metabolite | Precursor Pathway | Description |
|---|---|---|
| 2-Hydroxy-N-nitroso-1,2,3,6-tetrahydropyridine | CYP-mediated α-hydroxylation | An unstable intermediate that spontaneously decomposes. |
| 3-Hydroxy-N-nitroso-1,2,3,6-tetrahydropyridine | CYP-mediated β-hydroxylation | A potentially stable, excretable metabolite, analogous to the observed metabolite of N-nitrosopyrrolidine. researchgate.net |
| 4-Hydroxy-N-nitroso-1,2,3,6-tetrahydropyridine | CYP-mediated γ-hydroxylation | A potentially stable, excretable metabolite. |
| Breakdown products of α-hydroxylation (e.g., aldehydes, diazonium ions) | Decomposition of α-hydroxynitrosamine | Highly reactive electrophilic species. rsc.org |
| 1,2,3,6-Tetrahydropyridine (B147620) | Reductive Denitrosation | The parent amine formed via removal of the nitroso group. oak.go.kr |
Non-Enzymatic Transformation Pathways in Biological Mimetic Systems
NTHP can also be transformed through non-enzymatic pathways, particularly under conditions that mimic biological environments.
Acid-Catalyzed Decomposition: In acidic conditions, such as those found in the stomach, nitrosamines can undergo acid-catalyzed denitrosation. nih.gov The mechanism involves protonation of the nitrosamine (B1359907), followed by fragmentation to yield the corresponding secondary amine and a nitrosyl cation (NO+). nih.govoak.go.kr This decomposition can be accelerated by the presence of nucleophiles. nih.gov
Photodegradation: Like other nitrosamines, NTHP is susceptible to degradation by ultraviolet (UV) light. nih.govnih.gov Photolysis typically involves the cleavage of the N-N bond, leading to the formation of an amino radical and nitric oxide. nih.govnih.gov The rate of photolytic degradation is often influenced by pH, with acidic conditions generally favoring decomposition. nih.govwikipedia.org
Bacterial Degradation: The microflora of the gastrointestinal tract can degrade nitrosamines. Studies have shown that various intestinal bacteria can convert N-nitrosamines, including the cyclic N-nitrosopyrrolidine, into the parent amine and nitrite. This represents a significant non-mammalian biological transformation pathway.
In Vitro Metabolic Systems for this compound Studies (e.g., S9 fractions)
To study the metabolism of xenobiotics like NTHP without using whole organisms, in vitro systems are widely employed. The S9 fraction is one of the most common and comprehensive of these systems. wikipedia.org
The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate at 9000g. It contains both the microsomal fraction (endoplasmic reticulum) and the cytosolic (soluble) fraction of the cell. This combination provides a rich mixture of enzymes responsible for both Phase I and Phase II metabolism. nih.govwikipedia.org The use of S9 fractions from hamster liver has been instrumental in demonstrating the genotoxicity of other nitrosamines, such as N-nitroso propranolol. nih.gov
Table 2: Components and Function of Liver S9 Fractions in Metabolic Studies
| Component | Location | Key Enzymes | Metabolic Phase | Required Cofactors |
|---|---|---|---|---|
| Microsomal Fraction | Endoplasmic Reticulum | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs) | Phase I (Oxidation, Reduction, Hydrolysis), Phase II (Glucuronidation) | NADPH (for CYPs), UDPGA (for UGTs) |
| Cytosolic Fraction | Cell Cytosol | Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), N-acetyltransferases (NATs), Aldehyde oxidases | Phase II (Sulfation, Glutathione Conjugation, Acetylation), Phase I (Oxidation) | PAPS (for SULTs), GSH (for GSTs) |
Data sourced from references wikipedia.org, nih.gov,.
These in vitro systems allow researchers to investigate metabolic activation, identify metabolites, and assess the role of specific enzyme families by including or omitting necessary cofactors.
Molecular and Cellular Mechanisms of Action
DNA Adduct Formation by N-Nitroso-1,2,3,6-tetrahydropyridine Metabolites
The formation of DNA adducts is a hallmark of chemical carcinogens, including N-nitroso compounds. This process begins with metabolic activation and culminates in the covalent bonding of a reactive intermediate to the DNA molecule, altering its structure and function. mdpi.com
Electrophilic Intermediates and DNA Alkylation
N-nitrosamines require metabolic activation to become biologically active. nih.gov This process is typically initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon (a carbon atom adjacent to the N-nitroso group). nih.gov This enzymatic reaction transforms the nitrosamine (B1359907) into an unstable α-hydroxy derivative.
This intermediate undergoes spontaneous decomposition to yield a highly reactive electrophilic species, such as a diazonium ion or a carbenium ion. nih.govmdpi.com These electrophiles are electron-seeking molecules that readily attack electron-rich (nucleophilic) sites in DNA. youtube.com The subsequent reaction, known as DNA alkylation, involves the formation of a stable covalent bond between the electrophile and a DNA base or the phosphate (B84403) backbone. nih.govmdpi.com While specific studies on NTHP are limited, its structure suggests it would follow this general pathway, leading to the alkylation of DNA by a reactive form of the tetrahydropyridine (B1245486) moiety.
Specific DNA Adduct Structures and Identification
The alkylation of DNA by N-nitroso compounds can occur at several positions on the DNA bases. However, certain adducts are considered more significant in the context of mutagenesis and carcinogenesis. The formation of O⁶-alkylguanine is a particularly critical lesion, as it is well-established to be a primary miscoding adduct that can initiate malignant transformation. nih.govnih.gov Another significant adduct is O⁴-alkylthymidine. nih.gov
The specific adducts formed by NTHP would derive from its tetrahydropyridine structure. Identification of these adducts in a laboratory setting typically involves isolating DNA from exposed cells, hydrolyzing it into individual nucleosides, and then using sensitive analytical techniques like mass spectrometry coupled with liquid chromatography to detect and quantify the modified bases.
Table 1: Common DNA Adducts Formed by N-Nitroso Compounds and Their Significance
| Adduct | DNA Base | Significance |
|---|---|---|
| O⁶-alkylguanine | Guanine (B1146940) | Highly miscoding; frequently leads to G→A transitions. nih.gov |
| O⁴-alkylthymidine | Thymine (B56734) | Miscoding lesion that can disrupt DNA replication. nih.gov |
| N⁷-alkylguanine | Guanine | Most abundant adduct, but generally less mutagenic than O-alkylated adducts. |
Impact of Adducts on DNA Replication and Transcription
DNA adducts represent a form of DNA damage that can severely disrupt fundamental cellular processes like DNA replication and transcription. nih.gov When a DNA polymerase encounters an adduct during replication, its progression can be blocked, leading to a stalled replication fork and potentially cell death (cytotoxicity). nih.gov
Alternatively, specialized translesion synthesis (TLS) polymerases may bypass the lesion. nih.gov However, these TLS polymerases often have lower fidelity and may insert an incorrect base opposite the damaged one, resulting in a permanent mutation. researchgate.net For example, the O⁶-alkylguanine adduct frequently mispairs with thymine instead of cytosine, leading to a G:C to A:T transition mutation after the next round of replication. nih.gov
During transcription, DNA adducts can also stall RNA polymerase, preventing the synthesis of a full-length messenger RNA (mRNA) transcript. nih.gov This results in a truncated, non-functional protein and disrupts normal gene expression. The ability of an adduct to block polymerase activity depends on factors such as its size, structure, and location within the DNA helix. nih.gov
Genotoxicity and Mutagenicity Mechanisms
The formation of DNA adducts by NTHP metabolites is the underlying cause of its genotoxicity. These adducts can lead to both small-scale genetic changes (gene mutations) and large-scale chromosomal damage if they are not efficiently removed by the cell's DNA repair machinery. youtube.com
Induction of Gene Mutations and Chromosomal Aberrations in Cellular Models
The mutagenic potential of a chemical is its ability to induce permanent changes in the DNA sequence. As described, the miscoding nature of certain DNA adducts is a direct mechanism for inducing gene mutations, such as point mutations (base substitutions) and frameshift mutations. nih.gov
In addition to gene mutations, genotoxic compounds can cause more extensive damage known as chromosomal aberrations. These are structural changes to chromosomes that can be visualized in cellular models. nih.gov Such aberrations arise from the formation of DNA strand breaks or from errors during the repair of multiple DNA lesions. researchgate.net If these breaks are not repaired correctly, they can lead to deletions, inversions, translocations of chromosome segments, or the formation of micronuclei, which are small extra-nuclear bodies containing chromosome fragments. nih.govnih.gov An increased frequency of chromosomal aberrations in peripheral blood lymphocytes is considered a biomarker of exposure to genotoxic agents and has been associated with an elevated cancer risk. researchgate.net
Influence of Metabolic Activation Systems on Genotoxic Outcomes
Because most N-nitrosamines, including presumably NTHP, are not directly mutagenic, their genotoxic effects in laboratory tests are dependent on the presence of a metabolic activation system. nih.gov Standard in vitro genotoxicity assays, such as the Ames test (which measures gene mutations in bacteria) or chromosomal aberration tests in mammalian cells, often incorporate an external source of metabolic enzymes. nih.govnih.gov
This is commonly achieved by adding a rat liver homogenate fraction called S9, which contains a mixture of enzymes, including various cytochrome P450s. nih.gov The S9 mix is supplemented with cofactors like NADP and glucose-6-phosphate to support enzymatic activity. nih.gov The presence and concentration of this S9 mix can profoundly influence the outcome of the assay, as it mimics the bioactivation that would occur in the body and is necessary to convert the pro-mutagen into its ultimate genotoxic form. nih.govnih.gov Therefore, a negative result in a genotoxicity assay conducted without a metabolic activation system may not accurately reflect the compound's potential hazard in a living organism.
Table 2: Components of a Typical S9 Metabolic Activation System
| Component | Function |
|---|---|
| Liver S9 Fraction | Source of metabolic enzymes (e.g., Cytochrome P450s). nih.gov |
| NADP (Nicotinamide adenine (B156593) dinucleotide phosphate) | Essential cofactor for Cytochrome P450 reductase. nih.gov |
| Glucose-6-phosphate | Substrate for G6P dehydrogenase to regenerate NADPH. nih.gov |
| MgCl₂ / KCl | Provide optimal ionic environment for enzyme activity. nih.gov |
Interaction with Cellular Macromolecules Beyond DNA
While the genotoxic effects of nitrosamines from DNA adducts are well-documented, their interactions with other vital cellular macromolecules, such as proteins, are also critical in understanding their mechanisms of toxicity.
Table 1: General Mechanisms of Nitrosamine-Induced Protein Adduct Formation
| Step | Description | Implication |
| Metabolic Activation | Cytochrome P450-mediated hydroxylation of the N-nitrosamine. | Generation of unstable α-hydroxynitrosamines. |
| Formation of Electrophiles | Decomposition of intermediates to form reactive carbocations or other electrophilic species. | Highly reactive molecules capable of covalent bonding. |
| Protein Adduction | Covalent binding of electrophiles to nucleophilic sites on proteins (e.g., cysteine, lysine). | Alteration of protein structure and function. |
| Functional Perturbation | Inhibition of enzymatic activity, disruption of cellular transport, and other effects. | Contribution to cellular toxicity. |
This table summarizes the generally accepted mechanism for nitrosamine-induced protein adduction. Specific data for this compound is not detailed in the provided search results.
Emerging evidence suggests that nitrosamines can interfere with crucial cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to regulating cell growth, proliferation, survival, and apoptosis. nih.govresearchgate.net For instance, studies on the tobacco-specific nitrosamine NNK have shown that it can activate the PI3K-Akt pathway, which promotes cell survival and could allow for the accumulation of DNA damage. nih.gov Similarly, N-nitrosodimethylamine (NDMA) has been found to activate the PI3K-Akt/PKB pathway in human neutrophils. researchgate.net This activation can lead to downstream effects, including the stimulation of pro-inflammatory responses. researchgate.net
The MAPK signaling network is another target. Nicotine, a precursor to some nitrosamines, has been shown to increase MAP kinase signaling. nih.gov Alterations in these signaling cascades can have profound effects on cellular homeostasis and may contribute to the pathological outcomes associated with nitrosamine exposure. While direct studies on NTHP's effects on these pathways are limited, its structural similarity to other nitrosamines suggests it could have similar disruptive capabilities.
Table 2: Documented Effects of Nitrosamines on PI3K and MAPK Pathways
| Nitrosamine | Affected Pathway | Cellular Consequence | Reference |
| NNK | PI3K-Akt | Increased cell survival, potential for accumulation of DNA damage. | nih.gov |
| NDMA | PI3K-Akt/PKB | Activation of pro-inflammatory transcription factors. | researchgate.net |
| Nicotine (precursor) | MAPK | Increased signaling, stimulation of cell growth. | nih.gov |
This table provides examples of how specific nitrosamines affect key signaling pathways. Information specific to this compound was not available in the search results.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
A significant aspect of the toxicity of many chemical compounds, including nitrosamines, is the induction of oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.govresearchgate.net
Several studies have demonstrated that nitrosamines can lead to the formation of ROS. nih.govresearchgate.net For example, research on a panel of nitrosamines, including cyclic nitrosamines like N-nitrosopiperidine and N-nitrosopyrrolidine, showed that they caused the formation of ROS in human colon adenocarcinoma cells. nih.gov This ROS production is thought to play a significant role in the deregulation of gene expression patterns that may be relevant to chemical carcinogenesis, in addition to direct DNA alkylation. nih.gov The generation of ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction. researchgate.net Nitrosative stress, a related process involving reactive nitrogen species (RNS), can also occur and synergize with oxidative stress to cause mitochondrial dysfunction and cell death. nih.gov Although direct experimental data on ROS generation by NTHP is not extensively detailed in the provided search results, its classification as a nitrosamine suggests a potential to induce oxidative stress. nih.gov
Analytical Methodologies for Research and Mechanistic Studies
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating N-Nitroso-1,2,3,6-tetrahydropyridine from complex mixtures prior to its quantification. The choice between gas and liquid chromatography is often dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jprestek.com Given that this compound is a cyclic nitrosamine (B1359907), its analysis by GC-MS is feasible. The majority of nitrosamines are amenable to GC analysis, which offers high-resolution separation and is often coupled with a mass spectrometer for definitive identification and quantification. pmda.go.jp
In GC-MS analysis, the compound is first vaporized and separated from other components in the gas phase as it passes through a capillary column. nih.gov Upon exiting the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common technique, though it can sometimes lead to extensive fragmentation for labile compounds like nitrosamines. thermofisher.com The mass spectrum for this compound shows characteristic fragments that serve as a fingerprint for its identification. nih.gov
| Parameter | Value (m/z) |
|---|---|
| Top Peak | 112 |
| 2nd Highest Peak | 82 |
| 3rd Highest Peak | 67 |
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity by monitoring specific fragmentation transitions (precursor ion to product ion), which is crucial for distinguishing the target analyte from matrix interferences, especially at trace levels. restek.comthermofisher.com
| Parameter | Description | Reference |
|---|---|---|
| Injection | Direct liquid injection is effective for a wide range of nitrosamine volatilities. | restek.com |
| Column | Fused-silica columns, such as a 30m DB-5 or TG-1701MS, are commonly used for separation. | nih.govthermofisher.com |
| Ionization | Electron Ionization (EI) is standard, though "soft" ionization techniques like Chemical Ionization (CI) can be used to preserve the molecular ion. | thermofisher.comlabrulez.com |
| Detection | Triple quadrupole (QqQ) mass detectors operating in Multiple Reaction Monitoring (MRM) mode provide high sensitivity and specificity. | pmda.go.jprestek.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For nitrosamines that are less volatile, thermally unstable, or present in complex matrices that are difficult to analyze by GC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. researchgate.net LC-MS/MS has emerged as the method of choice for many nitrosamine analyses due to its high sensitivity, selectivity, and precision. researchgate.netnih.gov
The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic column, mobile phase composition, and mass spectrometer settings. rsc.orgresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) can be employed to achieve faster separations and better resolution. rsc.orgresearchgate.net
While specific LC-MS/MS methods for this compound are not extensively detailed in the reviewed literature, methods developed for other cyclic nitrosamines like N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR) serve as excellent models. rsc.orgresearchgate.net These methods typically use reversed-phase chromatography with a C18 column and a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to improve ionization. rsc.orgresearchgate.netlcms.cz
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | UHPLC or HPLC with a reversed-phase C18 or octadecylsilane (B103800) column. | lcms.czresearchgate.net |
| Mobile Phase | A gradient of water and methanol or acetonitrile, often containing 0.1% formic acid. | lcms.cz |
| Ionization | Heated electrospray ionization (HESI) in positive ion mode is commonly used. | rsc.orgresearchgate.net |
| Detection | Tandem mass spectrometry (MS/MS) monitoring specific ion transitions. | nih.govresearchgate.net |
High-Resolution Mass Spectrometry Approaches
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages for nitrosamine analysis. nih.gov Instruments like the Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer provide high resolving power and mass accuracy. rsc.orgresearchgate.netlcms.cz This allows for the differentiation of target analytes from interfering compounds that may have the same nominal mass, thereby increasing selectivity and reducing false positives. rsc.orgresearchgate.net
HRMS is particularly valuable in non-targeted screening workflows to identify previously uncharacterized nitrosamines in complex samples such as wastewater. nih.gov The ability to obtain accurate mass measurements helps in the tentative identification of unknown compounds, which can then be confirmed using reference standards. nih.gov This approach has been used to identify novel nitrosamines that would be missed by targeted analyses. nih.gov
Chemiluminescence Detection Methods
Chemiluminescence-based detection offers a highly selective and sensitive means of quantifying N-nitroso compounds. nih.govnih.gov The most common approach involves coupling a separation technique like HPLC with a Thermal Energy Analyzer (TEA). labrulez.comnih.gov The principle of this method is the post-column denitrosation of the N-nitroso compound, typically using a reagent like hydrogen bromide in acetic acid, to liberate nitric oxide (NO). nih.gov This liberated NO gas is then reacted with ozone (O₃) in a reaction chamber, which produces electronically excited nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the amount of the N-nitroso compound present. labrulez.comrsc.org
This technique can be used for the analysis of individual nitrosamines after chromatographic separation or for the determination of the total N-nitroso compound (TONO) content in a sample. nih.gov For TONO analysis, the sample extract is injected directly into a purge vessel where denitrosation occurs, and the total amount of liberated NO is measured. nih.gov
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before instrumental analysis. epa.gov The choice of technique depends on the matrix (e.g., water, pharmaceuticals, biological fluids) and the analytical method being used. nih.govthermofisher.com Common challenges include potential contamination from laboratory equipment and the light-sensitive nature of many nitrosamines, which requires samples to be protected from light. epa.govthermofisher.com
| Technique | Description | Matrix Application | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent cartridge that retains the analyte, which is later eluted with a solvent. Coconut charcoal is a common sorbent. | Water, Wastewater | researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from an aqueous sample into an immiscible organic solvent, such as dichloromethane (B109758). | Pharmaceuticals | thermofisher.com |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to extract analytes from solid samples with a solvent. | Soils | capes.gov.br |
| Direct Injection | Minimal sample preparation where the sample is directly injected into the analytical system, often used with LC-based methods. | Water | rsc.org |
Extraction from Biological Matrices
Analyzing this compound in biological matrices like urine or feces is essential for mechanistic and exposure studies. These matrices are complex and require rigorous cleanup procedures. nih.govnih.gov
A relevant example is the stable isotope dilution method developed for quantifying N-nitrosoproline (NPRO), a related compound, in human urine. nih.gov This method involves:
Spiking the urine sample with a stable isotope-labeled internal standard.
Performing a solid-phase extraction cleanup to isolate the analyte and internal standard.
Derivatizing the extracted compounds to make them more volatile for GC-MS analysis.
Quantifying the analyte by comparing its response to the known concentration of the internal standard. nih.gov
This approach provides high accuracy and precision by correcting for any analyte loss during sample preparation and analysis. Such a method could be adapted for the analysis of this compound in urine. Similarly, methods have been developed for the sensitive detection of nitrosamines in rat feces using GC-MS, demonstrating the feasibility of analysis in other complex biological materials. nih.gov
Considerations for Volatility and Artefact Formation
The analysis of this compound is complicated by its inherent volatility and the propensity for artefact formation during sample preparation and analysis. NTHP has a vapor pressure of 0.1 mmHg, which classifies it as a volatile nitrosamine. nih.gov This volatility requires specific analytical approaches, often favoring gas chromatography (GC) based methods for their ability to handle such compounds. restek.com However, the high temperatures used in GC injection ports can contribute to the artefactual formation of nitrosamines, necessitating careful method optimization. youtube.com
Artefact formation is a significant challenge in nitrosamine analysis. nih.govusp.org These artefacts can arise from the reaction of precursor amines with nitrosating agents present in the sample matrix or introduced during the analytical process. For instance, inorganic nitrite (B80452) in the solid phase can act as a nitrosating agent in non-aqueous media. nih.gov Studies have shown that the use of certain solvents, like dichloromethane (DCM), can lead to the in-situ formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) (DMA) and nitrite during sample extraction. usp.org This is particularly relevant for formulations containing polymers that can swell in aqueous solutions, leading to extraction challenges. usp.org
To mitigate these issues, several strategies have been developed. One common approach is the use of inhibitors, such as ascorbic acid, which can be added to collection media to prevent the artificial formation of nitrosamines. nih.gov Methodological adjustments, such as including additional water washing steps after DCM extraction, have also been proposed to remove residual precursors. usp.org Furthermore, solid-phase extraction (SPE) can be employed as a sample clean-up and concentration technique to minimize matrix effects and remove interfering compounds that could contribute to artefact formation. usp.org The choice of analytical technique is also critical; while GC-MS is suitable for volatile nitrosamines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for thermally labile compounds to avoid degradation and artefact formation at high temperatures. youtube.comthermofisher.com
Table 1: Analytical Challenges and Mitigation Strategies for NTHP Analysis
| Challenge | Description | Primary Analytical Technique(s) Affected | Mitigation Strategies |
|---|---|---|---|
| Volatility | NTHP has a vapor pressure of 0.1 mmHg, making it susceptible to loss during sample handling and requiring specific analytical conditions. nih.gov | Gas Chromatography (GC), Sample Preparation | Use of headspace sampling, optimization of GC injector temperature, and careful sample handling to prevent analyte loss. restek.com |
| Artefact Formation (In-situ Nitrosation) | Formation of nitrosamines during sample preparation and analysis from precursor amines and nitrosating agents present in the sample or reagents. nih.govusp.org | GC-MS, LC-MS, Sample Extraction | Addition of inhibitors (e.g., ascorbic acid), use of alternative extraction solvents, inclusion of washing steps, and employing SPE for sample cleanup. usp.orgnih.gov |
| Matrix Effects | Interfering compounds in the sample matrix can suppress or enhance the analytical signal, leading to inaccurate quantification. usp.orgtheanalyticalscientist.com | LC-MS/MS, GC-MS/MS | Optimized sample clean-up (e.g., SPE), use of matrix-matched calibration standards, and application of high-resolution mass spectrometry (HRMS) for better selectivity. usp.orgchromatographyonline.com |
| Thermal Lability | Potential for degradation of the analyte at the high temperatures used in GC analysis, which can lead to inaccurate results or artefact formation. youtube.com | Gas Chromatography (GC) | Use of lower injector temperatures, or preference for LC-MS/MS methods which operate at lower temperatures. youtube.com |
Quantification of Metabolites and DNA Adducts
Understanding the carcinogenic mechanism of NTHP involves the identification and quantification of its metabolites and the DNA adducts it forms. The metabolic activation of cyclic nitrosamines, a class to which NTHP belongs, is a critical step in their carcinogenicity. datapdf.comresearchgate.net This process, typically mediated by cytochrome P450 enzymes, often involves α-hydroxylation, which leads to the formation of reactive electrophilic intermediates. mdpi.com These intermediates can then covalently bind to cellular macromolecules, including DNA, to form adducts. researchgate.netmdpi.com
While specific metabolic pathways for NTHP are not extensively detailed in the reviewed literature, studies on analogous cyclic nitrosamines, such as N'-nitrosonornicotine (NNN), provide valuable insights. The metabolism of NNN can lead to reactive diazonium ions that subsequently form various DNA adducts. mdpi.com The quantification of these adducts has demonstrated their persistence in target tissues, highlighting their potential role in carcinogenesis. mdpi.com
The analysis and quantification of DNA adducts formed by N-nitroso compounds are challenging due to their low abundance and structural diversity. nih.govnih.gov Highly sensitive analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their detection. nih.govresearchgate.net These methods offer the necessary selectivity and low detection limits to identify specific adducts in complex biological matrices. researchgate.net For example, in studies of other nitrosamines, LC-MS/MS has been used to identify and quantify a range of adducts, including pyridyloxobutyl (POB) DNA adducts and various methylated and ethylated guanine (B1146940) and adenine (B156593) adducts. mdpi.comnih.gov The formation of rearranged DNA alkylation products is another area of investigation for longer-chained alkylnitroso compounds. nih.gov
The advancement of mass spectrometry techniques, such as data-independent acquisition methods, further enhances the ability to screen for and identify unknown DNA adducts in biological samples. nih.gov These approaches are crucial for building a comprehensive picture of the DNA damage profile of compounds like NTHP and for elucidating their mechanisms of action. datapdf.com
Table 2: Common DNA Adducts Formed by N-Nitroso Compounds and Analytical Methods
| Parent Compound Class | Example Adducts | Site of Adduction on DNA Base | Primary Quantification Method | Reference |
|---|---|---|---|---|
| Tobacco-Specific Nitrosamines (e.g., NNK, NNN) | POB-DNA adducts, PHB-DNA adducts, Methyl-DNA adducts | N7-Gua, O6-dGuo, O2-Thd, O2-Cyt | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.com |
| N-Nitrosodimethylamine (NDMA) | O6-methylguanine (O6-Me-Gua), N7-methylguanine (N7-Me-Gua) | O6-Guanine, N7-Guanine | LC-MS/MS | nih.gov |
| N-Nitrosodiethylamine (NDEA) | N7-ethylguanine (N7-Et-Gua) | N7-Guanine | LC-MS/MS | nih.gov |
| N-Nitrosotolazoline | 7-(2-phenylacetamidoethyl)deoxyguanosine, O6-(2-phenylacetamidoethyl)deoxyguanosine | N7-Guanine, O6-Guanine, 3-Adenine | High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) | researchgate.net |
In Vitro and in Vivo Research Models for Mechanistic Elucidation
Use in Bacterial Reverse Mutation Assays (Ames Test) with Metabolic Activation
The bacterial reverse mutation assay, commonly known as the Ames test, is a standard method for identifying the mutagenic potential of chemical substances. researchgate.net This test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered to be unable to synthesize an essential amino acid (e.g., histidine for Salmonella). researchgate.netdtic.mil Mutagenicity is detected when the test chemical causes a mutation that restores the bacteria's ability to grow in an amino-acid-deficient environment. researchgate.net
For many pro-mutagens like N-nitrosamines, mutagenic activity is only observed in the presence of an external metabolic activation system. nih.gov This system, typically a liver fraction from rats or hamsters (S9 mix), contains enzymes like cytochrome P450s that can convert the test compound into a reactive, mutagenic metabolite. researchgate.netnih.gov The choice of S9 source can be critical; for instance, hamster liver S9 has been shown to be more effective than rat liver S9 in bio-transforming certain nitrosamines into their mutagenic forms. researchgate.net
Research indicates that the sensitivity of the Ames test for N-nitrosamines is influenced by several factors, including the test protocol (pre-incubation vs. plate incorporation), the solvent used, and the bacterial strains selected. nih.govnih.gov Strains such as S. typhimurium TA100 and TA1535, which detect base-pair substitution mutations, are often responsive to nitrosamines. nih.govresearchgate.net The pre-incubation method, where the test substance is incubated with the bacteria and S9 mix before plating, generally enhances the sensitivity of the assay for this class of compounds. dtic.milnih.gov Studies have demonstrated that under optimized conditions, the Ames test is a highly sensitive assay for detecting the mutagenic and potential carcinogenic hazards of N-nitrosamines. researchgate.netnih.gov
Table 1: Key Parameters in Ames Testing for Nitrosamines
| Parameter | Description | Significance for NTHP & Nitrosamines |
|---|---|---|
| Bacterial Strains | Specific strains of Salmonella typhimurium (e.g., TA100, TA1535) and E. coli are used to detect different types of mutations. nih.govnih.gov | TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like many nitrosamines. nih.gov |
| Metabolic Activation (S9) | An external enzyme preparation (typically from rat or hamster liver) is required to metabolize pro-mutagens into their active forms. researchgate.netnih.gov | Essential for detecting the mutagenicity of NTHP. Hamster liver S9 is often more effective for nitrosamines than rat liver S9. researchgate.net |
| Test Protocol | The two main methods are plate incorporation and pre-incubation. researchgate.netepa.gov | The pre-incubation method generally provides greater sensitivity for detecting nitrosamine (B1359907) mutagenicity. nih.gov |
Mammalian Cell Culture Models for Genotoxicity and Cytotoxicity Studies
Mammalian cell culture models provide a more physiologically relevant system than bacterial assays for investigating the genotoxic and cytotoxic effects of compounds in human cells.
Human lymphoblastoid TK6 cells are a widely used model in genetic toxicology. nih.gov These cells are non-cancerous, have a stable, near-diploid human karyotype, and are p53-competent, which makes them a suitable model for assessing human-relevant genotoxic events. nih.govcoresta.org TK6 cells are used in various assays, including the micronucleus test, which detects chromosomal damage, and gene mutation assays. nih.gov
A significant limitation of standard TK6 cells is their lack of metabolic enzymes, necessitating the use of an external S9 mix to study compounds that require bioactivation. usp.org To overcome this, researchers have developed panels of TK6 cell lines that are genetically engineered to express specific human cytochrome P450 (CYP) enzymes, such as CYP2A6. nih.govnih.gov These modified cell lines allow for the investigation of which specific human enzymes are involved in the metabolic activation of a compound to a genotoxicant. nih.govnih.gov Studies using these CYP-expressing TK6 cells have successfully evaluated the genotoxicity of various nitrosamine impurities, demonstrating endpoints like increased phosphorylation of histone H2A.X (a marker of DNA double-strand breaks), micronucleus formation, and cell-cycle arrest. nih.gov
Table 2: Application of TK6 Cells in Nitrosamine Genotoxicity Testing
| Cell Type | Metabolic Capability | Key Findings |
|---|---|---|
| Standard TK6 Cells | Require external S9 mix for metabolic activation. usp.org | Used to assess chromosomal damage (micronuclei) and gene mutations induced by metabolically activated nitrosamines. researchgate.netresearchgate.net |
| CYP-Expressing TK6 Cells | Engineered to express specific human CYP enzymes (e.g., CYP2A6, CYP2C19). nih.govnih.gov | Identify specific human enzymes responsible for activating nitrosamines and measure resulting DNA damage, chromosomal damage, and cell-cycle effects. nih.govnih.gov |
HepaRG cells are a human liver-derived cell line that, upon differentiation, exhibits a wide range of metabolic activities similar to primary human hepatocytes. nih.govnih.gov This intrinsic metabolic competence makes them an invaluable tool for studying the genotoxicity of compounds that require metabolic activation, without the need for an external S9 fraction. nih.gov
HepaRG cells can be cultured in both traditional 2D monolayers and more complex 3D spheroid formats, the latter of which more closely mimics the architecture of liver tissue. nih.gov Research on nitrosamines like N-nitrosodimethylamine (NDMA) has shown that HepaRG cells are effective for detecting DNA damage (via the Comet assay) and chromosomal damage (via the micronucleus assay). nih.gov Studies have demonstrated concentration-dependent increases in cytotoxicity, DNA damage, and mutation frequency in both 2D and 3D HepaRG cultures following exposure to nitrosamines. nih.govnih.gov These models allow for the investigation of mutagenic mechanisms, such as identifying the specific types of DNA base substitutions induced by the compound. nih.gov
Animal Models for Carcinogenicity and Mechanistic Pathway Studies
Animal models, particularly rodents, are essential for evaluating the long-term carcinogenic potential of chemicals and for understanding the dose-response relationship of tumor induction in a whole-organism context.
Fischer 344 (F344) and Sprague-Dawley rats are two common strains used in carcinogenicity bioassays. researchgate.netinotiv.com Dose-response studies of NTHP have been conducted in female F344 rats, where the compound was administered in drinking water. nih.gov These studies revealed that NTHP induces tumors primarily in the upper gastrointestinal tract, including the esophagus. nih.gov At higher concentrations, liver tumors were also observed. nih.gov The incidence of these tumors was found to increase with an increasing dose of the nitrosamine. nih.gov Such studies are crucial for understanding the target organs of NTHP's carcinogenic action and for establishing a relationship between exposure level and cancer risk. nih.govnih.gov
Table 3: NTHP Carcinogenicity in F344 Rats
| Strain | Route of Administration | Target Organs for Tumor Induction | Key Finding |
|---|---|---|---|
| Female F344 Rats | Drinking Water | Upper Gastrointestinal Tract (Esophagus), Liver (at high doses) nih.gov | A dose-response relationship was established, with tumor incidence increasing with higher doses of NTHP. nih.gov |
Comparing the carcinogenic effects of NTHP with other nitrosamines in the same animal model provides valuable context about its relative potency and mechanism of action. nih.govnih.gov For example, dose-response studies in F344 rats have compared NTHP to dinitrosohomopiperazine (B1216953) (DNHP). nih.gov While both compounds induced tumors in the upper gastrointestinal tract, the slopes of their dose-response curves for carcinogenic potency differed. nih.gov This suggests that the mechanisms of carcinogenesis for these two cyclic nitrosamines are not identical. nih.gov
Broader comparative studies involving numerous N-nitroso compounds in both rats and hamsters have shown significant species and compound-specific differences in target organ carcinogenicity. nih.gov While the esophagus is a common target for many nitrosamines in rats, it is rarely affected in hamsters. nih.gov These comparative data are vital for structure-activity relationship analyses and for improving the risk assessment of novel or less-studied nitrosamines by read-across to structurally similar compounds with known carcinogenic profiles. swan.ac.uk
Analysis of Tumor Incidence and Organ Specificity in Research Models
The carcinogenicity of N-Nitroso-1,2,3,6-tetrahydropyridine (NTHP) has been investigated in animal models to determine its target organs and the types of tumors it induces. Studies utilizing female F344 rats have provided significant insights into the organ-specific carcinogenic effects of this compound. When administered in drinking water, NTHP has been shown to primarily induce tumors in the upper gastrointestinal tract. nih.gov
In these research models, a notable specificity for the esophagus and pharynx has been observed. At the highest tested concentrations, NTHP also induced liver tumors, indicating that while the primary target is the upper digestive tract, other organs can be affected, particularly at higher exposure levels. nih.gov The selection of the F344 rat model is common in carcinogenesis bioassays due to their well-characterized background tumor rates and susceptibility to various chemical carcinogens. nih.govnih.gov The observed organotropism suggests that the metabolic activation of NTHP, leading to its carcinogenic properties, may occur specifically in the tissues of the upper gastrointestinal tract.
Below is a summary of the observed tumor sites in female F344 rats following the administration of this compound.
Tumor Site Specificity of this compound in F344 Rats
| Organ System | Specific Site | Tumor Type | Observation Notes |
|---|---|---|---|
| Upper Gastrointestinal Tract | Esophagus, Pharynx | Not Specified | Primary site of tumor induction across multiple dose levels. nih.gov |
Dose-Response Relationship Studies in Experimental Systems
Dose-response studies are crucial for understanding the potency of a carcinogen and the relationship between the exposure level and the incidence of tumors. For this compound (NTHP), such studies have been conducted on female F344 rats to characterize this relationship. nih.gov
In a key study, groups of 20 female F344 rats were administered NTHP in their drinking water at concentrations ranging from 1 mg/liter up to 100 mg/liter. nih.gov The duration of treatment varied, with higher concentrations being administered for shorter periods (25-30 weeks) and lower concentrations for the majority of the animals' lifespan. nih.gov
The findings from this dose-response study are summarized in the table below.
Dose-Response Data for this compound in Female F344 Rats
| Concentration in Drinking Water | Treatment Duration | Primary Outcome |
|---|---|---|
| 100 mg/liter | Shorter periods (e.g., 25-30 weeks) | Increased mortality rate with tumors of the upper GI tract and liver. nih.gov |
| Lower than 100 mg/liter | Shorter periods (e.g., 25-30 weeks) | Decreased mortality rate with tumors of the upper GI tract. nih.gov |
Structure Activity Relationships Sar and Mechanistic Analogues
Comparison of N-Nitroso-1,2,3,6-tetrahydropyridine with Saturated Cyclic Nitrosamines (e.g., N-Nitrosopiperidine)
The comparison between this compound (NTHP) and its saturated analogue, N-Nitrosopiperidine (NPIP), provides a clear example of how subtle structural changes can significantly alter biological activity.
The presence of a double bond in the piperidine (B6355638) ring of NTHP is a key structural feature that distinguishes it from NPIP. usp.org This unsaturation influences the electronic properties and conformation of the molecule, which can, in turn, affect its interaction with metabolic enzymes. The metabolic activation of nitrosamines is a prerequisite for their carcinogenic activity, initiated by enzymatic hydroxylation at the α-carbon position. nih.gov While direct comparative potency data is sparse in the provided results, the principle remains that any structural feature, such as a double bond, that alters the rate of this metabolic activation will influence carcinogenic potency. For instance, NTHP has been used as a read-across surrogate for other nitrosamines containing a double bond, indicating that this feature is considered a critical determinant of its toxicological profile. usp.org
The carcinogenicity of N-nitrosamines is primarily dependent on their metabolic activation by Cytochrome P450 (CYP) enzymes. nih.gov The rate-limiting and crucial first step in this process is the hydroxylation of a carbon atom immediately adjacent to the nitroso group (the α-carbon). nih.govresearchgate.net This reaction forms an unstable α-hydroxy nitrosamine (B1359907), which spontaneously decomposes to yield a reactive electrophilic diazonium ion that can alkylate DNA, leading to mutations and potentially cancer. nih.gov
Therefore, the susceptibility of a nitrosamine to α-hydroxylation is a major determinant of its carcinogenic potency. nih.gov Structural features that hinder this enzymatic step, either through steric hindrance or by altering electronic properties, tend to reduce carcinogenicity. nih.gov Studies on various cyclic nitrosamines demonstrate this principle effectively. For example, research comparing NPIP and N-nitrosopyrrolidine (NPYR) showed that rat esophageal microsomes, the target tissue for NPIP-induced cancer, converted NPIP to its α-hydroxylated product at a rate 40-fold higher than they converted NPYR. nih.gov This tissue-specific metabolic preference helps explain why NPIP is a potent esophageal carcinogen while NPYR is not. nih.gov Furthermore, studies on methylated nitrosopiperidines have shown that blocking the α-carbon positions with methyl groups significantly reduces or eliminates carcinogenic activity, reinforcing the critical role of an accessible α-hydrogen for metabolic activation. capes.gov.br
SAR of Analogues with Modified Ring Systems or Substituents
Investigating analogues with different substituents provides further insight into nitrosamine SAR. The position and nature of substituents on the cyclic ring can dramatically alter carcinogenic potency and organ specificity.
A study comparing NPIP with its methylated derivatives in rats yielded significant findings on the importance of the α-carbon position. NPIP and its 3-methyl and 4-methyl derivatives were potent carcinogens, inducing tumors in nearly all animals. capes.gov.br However, when methyl groups were placed at the α-carbon (C2), as in 2-methylnitrosopiperidine, the time to tumor development was significantly longer. capes.gov.br More strikingly, blocking both α-carbons, as in 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine, resulted in a significant reduction in carcinogenic activity, with very few tumors observed. capes.gov.br This demonstrates that substitution at the α-position sterically hinders the necessary metabolic hydroxylation, thereby reducing the compound's carcinogenic potential.
Similarly, the introduction of other functional groups, such as chloro groups in 3,4-Dichloronitrosopiperidine, also modifies carcinogenic activity and the pattern of tumors induced. nih.gov
| Compound | Substitution Position | Observed Carcinogenic Effect | Inference on SAR |
|---|---|---|---|
| N-Nitrosopiperidine | Unsubstituted | Potent carcinogen (tumors of nasal turbinates/upper GI tract). | Baseline potency for the ring system. |
| 3-Methylnitrosopiperidine | β-position | Potent carcinogen, similar to unsubstituted NPIP. | Methylation at the β-position has little effect on potency. |
| 4-Methylnitrosopiperidine | γ-position | Potent carcinogen, similar to unsubstituted NPIP. | Methylation at the γ-position has little effect on potency. |
| 2-Methylnitrosopiperidine | α-position (one side) | Carcinogenic, but with a significantly longer time to death from tumors. | Partial blockage of α-hydroxylation slows metabolic activation. |
| 2,6-Dimethylnitrosopiperidine | α-position (both sides) | Significantly reduced carcinogenic activity. | Symmetrical blockage of α-hydroxylation greatly reduces potency. |
Computational Approaches for SAR Prediction (e.g., QSAR)
Given the vast number of possible nitrosamine structures and the ethical and practical limitations of animal testing, computational methods are increasingly vital for predicting carcinogenic potential. researchgate.netacs.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach.
Read-Across Methodologies in Research
Read-across is a non-testing, data-gap filling technique that is a cornerstone of modern chemical safety assessment. lhasalimited.orgnih.gov The approach is based on the principle that similar chemicals will have similar properties, including toxicological effects. In this method, the toxicity of a data-poor "target" chemical is predicted using data from a structurally similar and well-characterized "source" chemical, or analogue. nih.gov
This methodology is particularly important for assessing the risk of nitrosamine drug substance-related impurities (NDSRIs), which are often structurally complex and lack carcinogenicity data. nih.govacs.org Regulatory agencies utilize read-across to establish acceptable intake limits for these impurities. nih.gov The selection of an appropriate analogue is critical and must be scientifically justified, considering similarities in:
Structure: Especially around the nitrosamine functional group and the α-carbons. nih.gov
Metabolic Pathway: The target and source chemicals should be activated or deactivated by similar metabolic pathways. nih.gov
Reactivity: The resulting reactive intermediates should have comparable reactivity. nih.gov
For example, NTHP, with its characteristic double bond, has been identified as a suitable read-across surrogate for N-nitroso-vardenafil (NNV) and N-nitroso-sitagliptin, both of which also contain unsaturation in their cyclic structures. usp.org This highlights how read-across relies on identifying key structural features that drive the toxicological mechanism. usp.orglhasalimited.org
Future Research Directions and Unanswered Questions
Elucidation of Remaining Unknown Metabolic Pathways
The metabolism of N-nitrosamines is a critical determinant of their biological effects. nih.gov It is widely recognized that metabolic activation, often initiated by cytochrome P450 (CYP) enzymes, is a prerequisite for the activity of these compounds. mdpi.comnih.gov This process typically involves α-hydroxylation, leading to the formation of unstable intermediates that can ultimately generate reactive species capable of alkylating DNA. mdpi.comnih.gov
While the general pathways of nitrosamine (B1359907) metabolism are understood, the specific routes for NTHP are not fully characterized. Future research will need to employ untargeted metabolomics approaches, analyzing biological samples such as urine and plasma to identify all metabolic products. nih.gov This can help to uncover previously unknown pathways, which may include not only activation but also detoxification routes. Understanding the complete metabolic network is essential for a comprehensive risk assessment.
Comprehensive Understanding of DNA Repair Mechanisms Specific to N-Nitroso-1,2,3,6-tetrahydropyridine Adducts
The interaction of reactive metabolites with DNA can lead to the formation of DNA adducts, which are implicated in the mutagenic and carcinogenic potential of N-nitrosamines. mdpi.comnih.gov The type and location of these adducts can vary depending on the specific nitrosamine. nih.gov
Cells possess a sophisticated array of DNA repair pathways to counteract the damage caused by alkylating agents. nih.govnih.gov These include:
Base Excision Repair (BER): This pathway, initiated by DNA glycosylases, is responsible for removing smaller alkylated bases. nih.govnih.gov
Direct Reversal: Enzymes like O6-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from DNA bases. nih.govnih.gov
Nucleotide Excision Repair (NER): This pathway handles bulkier lesions that distort the DNA helix. nih.govnih.gov
A crucial area of future research is to identify the specific DNA adducts formed by NTHP and to determine which repair pathways are most effective in their removal. This knowledge is vital for understanding individual susceptibility and for developing potential strategies to mitigate the genotoxic effects of this compound. It is known that the genotoxicity of some N-nitroso compounds is dependent on their metabolic transformation into reactive metabolites. researchgate.net
Advanced In Silico Modeling for Mechanistic Predictions
Computational methods are becoming increasingly valuable in toxicology and chemical research. nih.gov In silico models can be used to predict the metabolic fate and potential toxicity of compounds, reducing the need for extensive and time-consuming laboratory experiments. whiterose.ac.uk
For NTHP, advanced in silico modeling can provide significant insights. Quantum chemical calculations, for instance, can be used to model the reaction profiles of nitrosamine activation and deactivation, helping to predict the likelihood of DNA adduct formation versus detoxification. nih.gov Furthermore, structure-activity relationship (SAR) models can be developed to predict the carcinogenic potency of NTHP based on its chemical structure and comparison with other nitrosamines for which experimental data are available. nih.gov These computational approaches can guide further experimental work and contribute to a more robust risk assessment. researchgate.net
Development of Novel Analytical Tools for Trace Metabolite Detection
The detection and quantification of N-nitrosamines and their metabolites in various matrices, including pharmaceutical products and biological samples, present a significant analytical challenge, often requiring the measurement of extremely low concentrations. nih.govacs.org
Current analytical techniques for nitrosamine detection include:
High-Performance Liquid Chromatography (HPLC) nih.gov
Gas Chromatography (GC) nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
While these methods are powerful, there is a continuous need for the development of novel analytical tools with even greater sensitivity and selectivity. nih.gov Future advancements could focus on techniques like high-resolution mass spectrometry (HRMS) and the development of new sample preparation methods, such as disposable pipette extraction, to improve recovery and reduce analysis time. rsc.orgresearchgate.net The availability of certified reference materials, such as the NTHP solution offered by USP, is also crucial for method validation and ensuring the accuracy of analytical data. usp.orgsigmaaldrich.com The development of these advanced analytical methodologies is essential for monitoring trace levels of NTHP and its metabolites, ensuring the safety of pharmaceuticals and other consumer products. fda.gov.twantisel.gr
Q & A
Q. How can researchers quantify trace levels of NTHP in pharmaceutical matrices?
A validated LC-MS/MS method is recommended for precise quantification. Key steps include:
- Sample preparation : Use acid hydrolysis or solvent extraction to isolate NTHP from complex matrices like active pharmaceutical ingredients (APIs).
- Chromatographic separation : Employ a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve NTHP from interfering compounds.
- Detection : Optimize multiple reaction monitoring (MRM) transitions for NTHP (e.g., m/z 112.13 → fragment ions) to enhance sensitivity.
- Validation : Follow ICH Q2(R1) guidelines for linearity (0.1–10 ng/mL), accuracy (90–110%), and precision (RSD <15%) .
Q. What regulatory limits apply to NTHP in drug products?
The European Medicines Agency (EMA) recommends a compound-specific acceptable intake (AI) of 37 ng/day for NTHP, derived using a read-across approach from its tumorigenic dose 50% (TD₅₀) value in rodent studies. This limit is based on a maximum daily drug dose of 100 mg, translating to a concentration threshold of 0.37 ppm in APIs .
Q. What reference standards are available for NTHP, and how should they be applied?
NTHP is commercially available as a certified reference material (CRM) with the following specifications:
- Purity : ≥95% (confirmed by NMR and LC-MS).
- Storage : 2–8°C in amber vials to prevent photodegradation.
- Applications : Use for method validation, calibration curves, and quality control (QC) in nitrosamine impurity testing. Ensure batch-specific certificates of analysis (CoA) are provided .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) models inform risk assessment for NTHP analogs?
SAR analysis involves:
- Structural alerts : Identify reactive sites (e.g., α-hydrogens adjacent to the nitroso group) that correlate with carcinogenic potential.
- Read-across methodology : Compare NTHP to structurally similar nitrosamines (e.g., NTTP or NDMA) to predict toxicity thresholds. For example, EMA used NTHP’s TD₅₀ to assign a limit for NTTP in sitagliptin .
- Computational tools : Apply QSAR models (e.g., Toxtree) to prioritize compounds for in vitro/in vivo testing .
Q. What experimental designs are optimal for dose-response studies of NTHP in carcinogenesis models?
Key considerations include:
- Animal models : Use Fischer 344 rats or Syrian hamsters due to their sensitivity to nitrosamine-induced tumors.
- Dosing regimens : Administer NTHP via oral gavage at escalating doses (e.g., 0.1–10 mg/kg/day) over 12–24 months.
- Endpoint analysis : Monitor tumor incidence in target organs (e.g., liver, pancreas) and correlate with histopathological changes.
- Statistical power : Ensure cohort sizes (n ≥ 50) to detect low-incidence effects .
Q. How can researchers resolve conflicting data on NTHP’s mutagenic potency across different assays?
- Ames test : Use Salmonella typhimurium strains TA1535 and TA100 with metabolic activation (S9 mix) to assess base-pair mutations.
- In vivo micronucleus assay : Compare results from rodent bone marrow or liver cells to validate in vitro findings.
- Mechanistic studies : Investigate DNA adduct formation (e.g., via ³²P-postlabeling) to clarify discrepancies between genotoxicity and carcinogenicity data .
Q. What analytical challenges arise when detecting NTHP degradation products?
- Thermolability : NTHP decomposes at elevated temperatures, requiring cold injection ports in GC-MS systems.
- Matrix effects : Use isotopically labeled internal standards (e.g., ¹³C-NTHP) to correct for signal suppression in LC-MS.
- Byproduct identification : Employ high-resolution mass spectrometry (HRMS) to characterize transient intermediates like 1,2,3,6-tetrahydropyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
